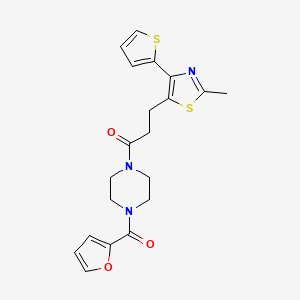

1-(4-(Furan-2-carbonyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one

Description

This compound features a piperazine core substituted at the 1-position with a furan-2-carbonyl group and at the 4-position with a propan-1-one linker connected to a 2-methyl-4-(thiophen-2-yl)thiazole moiety. The structural complexity arises from the integration of heterocyclic systems (furan, thiophene, thiazole) and a piperazine scaffold, which are common in bioactive molecules targeting neurological or oncological pathways.

Properties

IUPAC Name |

1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-14-21-19(16-5-3-13-27-16)17(28-14)6-7-18(24)22-8-10-23(11-9-22)20(25)15-4-2-12-26-15/h2-5,12-13H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFHSYSAOXMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Furan-2-carbonyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one, a compound with the molecular formula C20H21N3O3S2 and a molecular weight of 415.5 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound features a complex structure that includes a furan moiety, piperazine ring, and thiazole derivative. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O3S2 |

| Molecular Weight | 415.5 g/mol |

| Purity | Typically ≥ 95% |

| Storage Conditions | Store according to label |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.5 to 8 µg/mL against tested strains, demonstrating their potential as effective antimicrobial agents .

The biological activity of this compound is believed to be linked to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. The presence of the thiazole ring is particularly significant as it has been associated with enhanced interaction with bacterial enzymes and receptors, leading to increased efficacy against resistant strains.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it exhibits selective cytotoxic effects on certain cancer cell lines while sparing normal cells. For example, cytotoxicity assays indicated that the compound showed IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of thiazole derivatives, including those structurally similar to the compound . The findings revealed that these derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values comparable to standard antibiotics .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of thiazole-containing compounds on human cancer cell lines. The study highlighted that certain modifications in the thiazole structure enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells . This suggests that structural variations can be crucial in optimizing therapeutic efficacy.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 415.5 g/mol. Its structure features a piperazine ring substituted with furan and thiazole moieties, which contribute to its biological activity and solubility properties.

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit promising anticancer properties. The incorporation of furan and thiazole rings enhances their ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapies .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with thiophene and thiazole groups are known for their effectiveness against various bacterial strains. Preliminary studies have indicated that the compound may inhibit the growth of both gram-positive and gram-negative bacteria, warranting further investigation into its use as an antibiotic agent.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuroactive properties. The presence of the furan moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as anxiety and depression. Research into the pharmacodynamics and pharmacokinetics of this compound could reveal its efficacy in neuropharmacology .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding the mechanism of action for potential therapeutic agents. The thiazole group is particularly noted for its ability to interact with enzyme active sites, suggesting that this compound could be a lead in drug development targeting metabolic diseases .

Cell Signaling Pathways

Investigations into how this compound affects cell signaling pathways are ongoing. The modulation of pathways such as MAPK or PI3K/Akt could provide insights into its role in cell proliferation and survival, thereby elucidating its potential as an anticancer agent .

Polymeric Composites

The unique chemical structure allows for potential applications in developing polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices could improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Nanomaterials

Research is being conducted on the use of this compound in synthesizing nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions could facilitate the creation of nanocarriers that enhance the bioavailability of drugs .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Analogs

a. 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (CAS 1081137-55-4)

- Structural Differences : Replaces the furan-2-carbonyl group with a 2-methoxyphenyl substituent on the piperazine ring.

- Implications :

b. 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70)

- Structural Differences : Features a pyridine ring with electron-withdrawing substituents (Cl, CF₃) on the piperazine and a thioether linkage (S) instead of a ketone.

- Implications :

Heterocyclic Core Variants

a. 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone

- Structural Differences : Replaces the thiazole core with a benzo[b]thiophene ring bearing methoxy groups.

- Implications :

b. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

Key Comparative Data Table

Preparation Methods

Thioamide Preparation

Thiophene-2-carbothioamide is prepared by treating thiophene-2-carboxamide with Lawesson’s reagent in anhydrous toluene under reflux (110°C, 6 hours). The reaction proceeds via nucleophilic substitution, replacing the oxygen atom in the amide group with sulfur.

α-Halo Ketone Synthesis

2-Bromo-1-(thiophen-2-yl)propan-1-one is synthesized by brominating 1-(thiophen-2-yl)propan-1-one using molecular bromine (Br₂) in acetic acid at 0–5°C. The low temperature minimizes di-bromination side reactions.

Thiazole Formation

Equimolar quantities of thiophene-2-carbothioamide and 2-bromo-1-(thiophen-2-yl)propan-1-one are heated in ethanol (80°C, 12 hours) to yield 2-methyl-4-(thiophen-2-yl)thiazole-5-carbaldehyde. The aldehyde group is subsequently reduced to a methyl group using sodium borohydride (NaBH₄) in methanol, yielding 2-methyl-4-(thiophen-2-yl)thiazol-5-ylmethanol.

Synthesis of Piperazine-Furan Intermediate

The 4-(furan-2-carbonyl)piperazin-1-yl group is constructed through a two-step sequence involving Friedel-Crafts acylation and piperazine functionalization.

Furan-2-carbonyl Chloride Preparation

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at room temperature (25°C, 2 hours) to generate furan-2-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure.

Piperazine Acylation

Piperazine is reacted with furan-2-carbonyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C to prevent over-acylation, yielding 1-(furan-2-carbonyl)piperazine.

Coupling of Intermediates

The final step involves connecting the thiazole-thiophene and piperazine-furan intermediates via a propan-1-one spacer.

Propan-1-one Linker Installation

2-Methyl-4-(thiophen-2-yl)thiazol-5-ylmethanol is oxidized to 2-methyl-4-(thiophen-2-yl)thiazole-5-carbaldehyde using pyridinium chlorochromate (PCC) in DCM. The aldehyde is then subjected to a nucleophilic attack by the lithium enolate of 1-(furan-2-carbonyl)piperazine, generated using lithium diisopropylamide (LDA) in THF at −78°C.

Ketone Formation

The resulting β-hydroxy ketone intermediate is dehydrated using concentrated sulfuric acid (H₂SO₄) in toluene under reflux (110°C, 4 hours), yielding the target compound.

Optimization and Industrial-Scale Methods

Solvent and Catalyst Optimization

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance yield (85–90%) and reduce reaction times. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Pressure | 1.5 atm |

| Residence Time | 30 minutes |

| Catalyst Loading | 5% NiCl₂ |

Characterization and Quality Control

The final product is characterized using:

-

¹H NMR : Peaks at δ 2.45 (s, 3H, CH₃), δ 3.60–3.80 (m, 8H, piperazine), and δ 7.20–7.80 (m, 5H, thiophene and furan).

-

HPLC : Purity ≥98% (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Synthesis | 72 | 95 | Moderate |

| Continuous Flow | 89 | 98 | High |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(furan-2-carbonyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one?

- Methodology : The compound can be synthesized via a multi-step approach:

Piperazine Functionalization : React 4-(furan-2-carbonyl)piperazine with a propionyl chloride derivative using coupling agents like HOBt/TBTU in anhydrous DMF with NEt3 as a base .

Thiazole-Thiophene Assembly : Construct the 2-methyl-4-(thiophen-2-yl)thiazole moiety via Hantzsch thiazole synthesis, involving cyclization of thioamide intermediates with α-haloketones .

Final Coupling : Link the two fragments via a ketone bridge using nucleophilic acyl substitution or palladium-catalyzed cross-coupling .

- Key Challenges : Optimize reaction conditions (e.g., solvent, temperature) to avoid side reactions, particularly with the thiophene-thiazole heterocycle.

Q. How is the structural characterization of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the thiazole-thiophene moiety (e.g., δ 7.2–7.8 ppm for thiophene protons) and piperazine coupling (δ 3.4–4.1 ppm for piperazine CH2 groups) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous pyrazolone-thiophene hybrids .

- HRMS : Verify molecular weight (expected [M+H]+ ≈ 454.12 g/mol) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Protocols :

- Cytotoxicity Screening : Use SRB or MTT assays against cancer cell lines (e.g., MCF-7, HEPG-2) with RPMI-1640 medium, 5% FBS, and 48–72 hr incubation. Normalize against WI-38 fibroblasts to assess selectivity .

- Dose-Response Analysis : Test concentrations from 0.1–100 μM, with CHS-828 or 5-FU as positive controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Strategies :

- Piperazine Modifications : Replace the furan-2-carbonyl group with other acyl groups (e.g., benzoyl, nitro-substituted) to evaluate steric/electronic effects on target binding .

- Thiazole-Thiophene Variations : Introduce substituents (e.g., halogens, methyl groups) at the thiophene 3-position to enhance π-π stacking with hydrophobic enzyme pockets .

- Propan-1-one Linker : Test alternative spacers (e.g., ethylene glycol, amide) to improve solubility and pharmacokinetics .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target <3.5), CYP450 inhibition, and hERG cardiotoxicity risks .

- Molecular Dynamics (MD) Simulations : Simulate binding stability with homology-modeled targets (e.g., EGFR or COX-2) over 100 ns trajectories using GROMACS .

- Validation : Compare predicted IC50 values with experimental data to refine models .

Q. How can contradictory data in cytotoxicity assays be resolved?

- Case Example : If inconsistent activity is observed across cell lines (e.g., high potency in MCF-7 but low in HEPG-2):

Mechanistic Profiling : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) vs. necrosis .

Target Engagement : Use Western blotting to quantify downstream markers (e.g., PARP cleavage for apoptosis; p53 for DNA damage) .

Resistance Testing : Evaluate ABC transporter overexpression (e.g., P-gp) via qPCR .

Methodological Considerations

- Synthesis Reproducibility : Ensure anhydrous conditions for coupling reactions to prevent hydrolysis of the furan-carbonyl group .

- Assay Controls : Include vehicle controls (0.5% DMSO) to rule out solvent-induced artifacts .

- Data Transparency : Report crystal structure CIF files and NMR raw data in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.